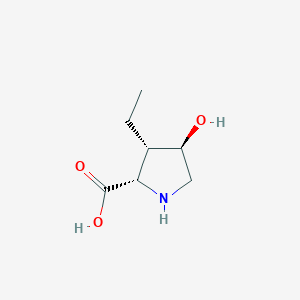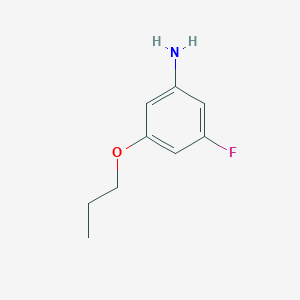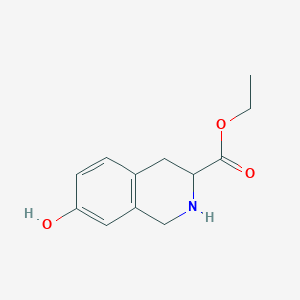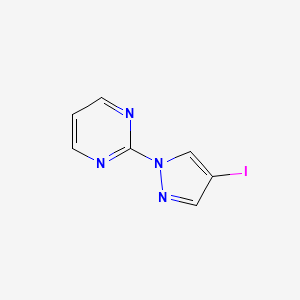
(2S,3S,4R)-3-Ethyl-4-hydroxypyrrolidine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3S,4R)-3-Ethyl-4-hydroxypyrrolidine-2-carboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which contributes to its distinct chemical and biological properties. The presence of both hydroxyl and carboxylic acid functional groups makes it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S,3S,4R)-3-Ethyl-4-hydroxypyrrolidine-2-carboxylic acid typically involves the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry. One common method includes the asymmetric hydrogenation of a suitable precursor, such as a pyrrolidine derivative, in the presence of a chiral catalyst. The reaction conditions often involve low temperatures and controlled pH to maintain the integrity of the chiral centers.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of biocatalysts or enzymatic processes to achieve high yields and enantiomeric purity. These methods are preferred due to their efficiency and environmentally friendly nature. The use of immobilized enzymes and continuous flow reactors can further enhance the scalability of the production process.
化学反应分析
Types of Reactions: (2S,3S,4R)-3-Ethyl-4-hydroxypyrrolidine-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The hydroxyl group can be oxidized to form a ketone or reduced to form an alkane. The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can produce an alkane. Esterification of the carboxylic acid group can result in the formation of esters.
科学研究应用
(2S,3S,4R)-3-Ethyl-4-hydroxypyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in receptor binding studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of (2S,3S,4R)-3-Ethyl-4-hydroxypyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The hydroxyl and carboxylic acid groups play crucial roles in its binding affinity and specificity. The stereochemistry of the molecule ensures that it fits precisely into the active sites of target proteins, thereby modulating their activity.
相似化合物的比较
- (2S,3S,4R)-3-Methyl-4-hydroxypyrrolidine-2-carboxylic acid
- (2S,3S,4R)-3-Propyl-4-hydroxypyrrolidine-2-carboxylic acid
- (2S,3S,4R)-3-Isopropyl-4-hydroxypyrrolidine-2-carboxylic acid
Comparison: Compared to these similar compounds, (2S,3S,4R)-3-Ethyl-4-hydroxypyrrolidine-2-carboxylic acid is unique due to its specific ethyl group, which influences its chemical reactivity and biological activity. The presence of the ethyl group can affect the compound’s solubility, binding affinity, and overall stability, making it distinct in its applications and effectiveness.
属性
分子式 |
C7H13NO3 |
|---|---|
分子量 |
159.18 g/mol |
IUPAC 名称 |
(2S,3S,4R)-3-ethyl-4-hydroxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C7H13NO3/c1-2-4-5(9)3-8-6(4)7(10)11/h4-6,8-9H,2-3H2,1H3,(H,10,11)/t4-,5+,6+/m1/s1 |
InChI 键 |
UPVZLRBZXXOIQN-SRQIZXRXSA-N |
手性 SMILES |
CC[C@@H]1[C@H](CN[C@@H]1C(=O)O)O |
规范 SMILES |
CCC1C(CNC1C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,6-Diazaspiro[3.5]nonan-5-one](/img/structure/B13326236.png)

![4-Amino-2-oxabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13326249.png)
![6-Bromo-2-ethoxy-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13326250.png)
![4-[(2-Methylbut-3-yn-2-yl)amino]pyridine-2-carboxylic acid](/img/structure/B13326254.png)
![8-Amino-3-cyclopropylimidazo[1,5-a]pyrazine-1-carboxylic acid](/img/structure/B13326267.png)
![(3aR,9bS)-8-bromo-1-methyl-3,3a,4,9b-tetrahydrochromeno[4,3-c][1,2]oxazole](/img/structure/B13326274.png)




![5-[(2-Cyanoethyl)amino]pyridine-2-carbonitrile](/img/structure/B13326306.png)
![7-Cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B13326310.png)

